1: Prasad V, Srirajaskanthan R, Toumpanakis C, Grana CM, Baldari S, Shah T,
Lamarca A, Courbon F, Scheidhauer K, Baudin E, Truong Thanh XM, Houchard A,
Dromain C, Bodei L. Lessons from a multicentre retrospective study of peptide
receptor radionuclide therapy combined with lanreotide for neuroendocrine
tumours: a need for standardised practice. Eur J Nucl Med Mol Imaging. 2020 Feb
15. doi: 10.1007/s00259-020-04712-2. [Epub ahead of print] PubMed PMID: 32062681.
2: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA.
Correction to: Co-Creation of a Lanreotide Autogel/Depot Syringe for the
Treatment of Acromegaly and Neuroendocrine Tumours Through Collaborative Human
Factor Studies. Adv Ther. 2020 Feb;37(2):975-976. doi:
10.1007/s12325-020-01226-z. PubMed PMID: 31953807.
3: Ghidini A, Petrelli F, Fazio I, Santangelo D. Role of lanreotide in an elderly
patient with Merkel cell carcinoma. Dermatol Ther. 2020 Jan;33(1):e13206. doi:
10.1111/dth.13206. Epub 2020 Jan 8. PubMed PMID: 31886588.
4: Petersenn S, Houchard A, Sert C, Caron PJ; PRIMARYS Study Group. Predictive
factors for responses to primary medical treatment with lanreotide autogel 120 mg
in acromegaly: post hoc analyses from the PRIMARYS study. Pituitary. 2019 Dec 26.
doi: 10.1007/s11102-019-01020-3. [Epub ahead of print] PubMed PMID: 31879842.
5: Blot K, Duchateau L, Lescrauwaet B, Liyanage N, Ray D, Mirakhur B, Vinik AI. A
Patient-Reported Outcomes Analysis Of Lanreotide In The Treatment Of NETs
Patients With Carcinoid Syndrome: Evidence From The ELECT Trial. Patient Relat
Outcome Meas. 2019 Oct 29;10:335-343. doi: 10.2147/PROM.S219982. eCollection
2019. PubMed PMID: 31754316; PubMed Central PMCID: PMC6825468.
6: Wauters L, Arts J, Caenepeel P, Holvoet L, Tack J, Bisschops R, Vanuytsel T.
Efficacy and safety of lanreotide in postoperative dumping syndrome: A Phase II
randomised and placebo-controlled study. United European Gastroenterol J. 2019
Oct;7(8):1064-1072. doi: 10.1177/2050640619862166. Epub 2019 Jun 27. PubMed PMID:
31662863; PubMed Central PMCID: PMC6794701.
7: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548368/
PubMed PMID: 31643689.
8: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA.
Co-Creation of a Lanreotide Autogel/Depot Syringe for the Treatment of Acromegaly
and Neuroendocrine Tumours Through Collaborative Human Factor Studies. Adv Ther.
2019 Dec;36(12):3409-3423. doi: 10.1007/s12325-019-01112-3. Epub 2019 Oct 14.
Erratum in: Adv Ther. 2020 Feb;37(2):975-976. PubMed PMID: 31612358; PubMed
Central PMCID: PMC6860467.
9: Huynh L, Cai B, Cheng M, Lax A, Lejeune D, Duh MS, Kim MK. Analysis of
Real-World Treatment Patterns, Healthcare Resource Utilization, and Costs Between
Octreotide and Lanreotide Among Patients With Neuroendocrine Tumors. Pancreas.
2019 Oct;48(9):1126-1135. doi: 10.1097/MPA.0000000000001403. PubMed PMID:
31593022.
10: Faggiano A, Modica R, Lo Calzo F, Camera L, Napolitano V, Altieri B, de Cicco
F, Bottiglieri F, Sesti F, Badalamenti G, Isidori AM, Colao A. Lanreotide Therapy
vs Active Surveillance in MEN1-Related Pancreatic Neuroendocrine Tumors < 2
Centimeters. J Clin Endocrinol Metab. 2020 Jan 1;105(1). pii: dgz007. doi:
10.1210/clinem/dgz007. PubMed PMID: 31586182.